molecular formula C20H20FN3O2 B7340593 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

货号: B7340593
分子量: 353.4 g/mol
InChI 键: PVEHZXKWBOVMTL-ROUUACIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is a reversible inhibitor of BTK that binds to the enzyme's active site, preventing its activation and downstream signaling. B-cell receptor signaling is critical for the survival and proliferation of B-cells, and inhibition of this pathway by this compound leads to decreased B-cell survival and proliferation.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. This compound blocks B-cell receptor signaling, leading to decreased activation of downstream signaling pathways such as AKT and ERK. This results in decreased B-cell survival and proliferation. This compound also inhibits the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the growth and survival of B-cells.

实验室实验的优点和局限性

One advantage of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for research on 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify potential biomarkers of response to the drug.

合成方法

The synthesis of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea involves a multi-step process that includes the reaction of 4-cyano-3-fluorobenzylamine with (2S,4R)-4-phenyloxolane-2-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene and subsequently reacted with 1,2-diaminopropane to yield the final product, this compound.

科学研究应用

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased survival and proliferation of B-cells. In vivo studies have shown that this compound exhibits potent anti-tumor activity in mouse models of CLL and NHL.

属性

IUPAC Name

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-19-8-14(6-7-16(19)10-22)11-23-20(25)24-12-18-9-17(13-26-18)15-4-2-1-3-5-15/h1-8,17-18H,9,11-13H2,(H2,23,24,25)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHZXKWBOVMTL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。